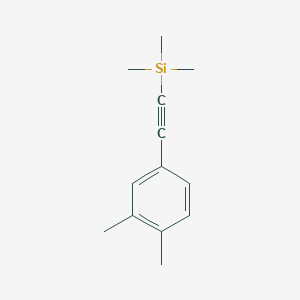
(3,4-Dimethyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethyl-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two methyl groups at the 3 and 4 positions, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 3,4-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3,4-Dimethylphenylacetylene+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(3,4-Dimethyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3,4-Dimethyl-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact mechanism depends on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylethynyl-trimethyl-silane: Similar structure but without the methyl groups at the 3 and 4 positions.
Dimethylphenylacetylene: Lacks the trimethylsilyl group.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the phenyl and methyl groups.
Uniqueness
(3,4-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl and trimethylsilyl groups, along with the methyl substitutions at the 3 and 4 positions. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C13H18Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-6-7-13(10-12(11)2)8-9-14(3,4)5/h6-7,10H,1-5H3 |
InChI Key |
KOTSAMIEMHAUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















